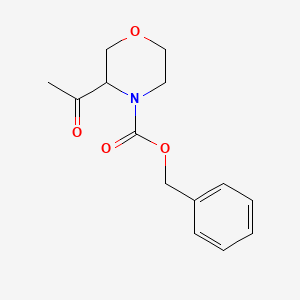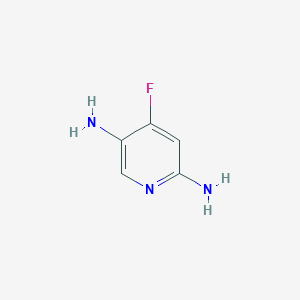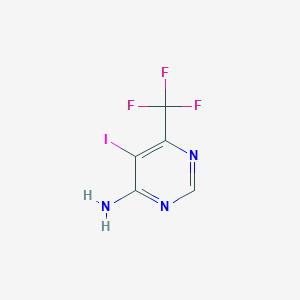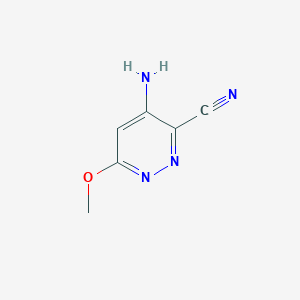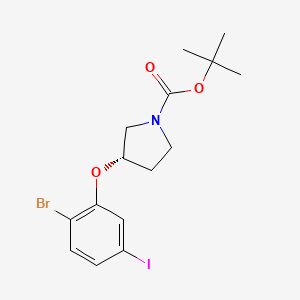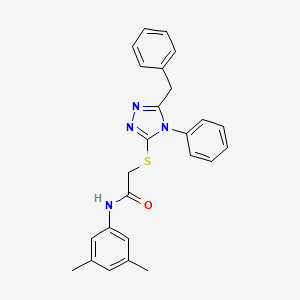![molecular formula C10H14N4OS B11777034 (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)
(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetrahydropyrrolo[3,4-c]pyrazole core linked to a thiomorpholino group via a methanone bridge. The compound’s distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .
化学反応の分析
Types of Reactions
(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidine: A compound with a similar pyrrolidine core but different functional groups.
Methylammonium lead halide: A compound with a different core structure but similar applications in material science.
1-(4-Fluorophenyl)piperazine: A compound with a piperazine core and similar biological activities.
Uniqueness
(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone is unique due to its combination of a tetrahydropyrrolo[3,4-c]pyrazole core and a thiomorpholino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
分子式 |
C10H14N4OS |
|---|---|
分子量 |
238.31 g/mol |
IUPAC名 |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C10H14N4OS/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13) |
InChIキー |
HAEVEVIILMTFNK-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2=NNC3=C2CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11776954.png)
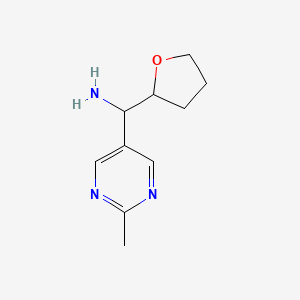
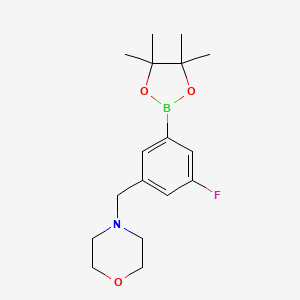
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)
![3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776968.png)

